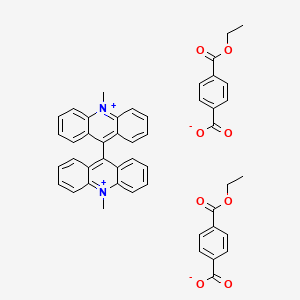

10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate)

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxycarbonylbenzoate;10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2.2C10H10O4/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-18H,1-2H3;2*3-6H,2H2,1H3,(H,11,12)/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKQBHQDTWKKAB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469865-01-8 |

Source

|

| Record name | 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, mechanisms, and applications of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate). As a versatile chemiluminescent and fluorescent probe, this compound offers significant potential in various research and development fields, from cellular imaging to advanced materials science.

Introduction to the 10,10'-Dimethyl-9,9'-biacridinium Dication (Lucigenin)

10,10'-Dimethyl-9,9'-biacridinium, commonly known as lucigenin, is a cationic compound renowned for its robust chemiluminescence in the presence of reducing agents and oxygen.[1][2] This property has established it as a valuable tool for the detection of reactive oxygen species (ROS), particularly the superoxide anion radical (O₂⁻•).[3][4][5] The dicationic nature of lucigenin allows for the formation of various salts, with the counter-ion influencing its solubility, stability, and specific applications. This guide focuses on the bis(monomethyl terephthalate) salt, a variant that has garnered interest for its unique photophysical characteristics.[6]

Physicochemical Properties

The core of the compound is the 10,10'-Dimethyl-9,9'-biacridinium dication. The properties of the overall salt are influenced by the bis(monomethyl terephthalate) counter-ions.

Core Dication: 10,10'-Dimethyl-9,9'-biacridinium

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂N₂²⁺ | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 245-250 °C (dinitrate salt) | [1][7] |

| Solubility | Soluble in acetic acid (dinitrate salt) | [1][7] |

| Fluorescence (dinitrate salt) | λex 368 nm; λem 505 nm in H₂O | [2][8] |

| λex 319 nm; λem 384 nm (pH 9.0) | [2][8] | |

| λex 360 nm; λem 449 nm (Reaction product) | [2][8] |

Counter-ion: Monomethyl Terephthalate

| Property | Value | Source |

| Molecular Formula | C₉H₇O₄⁻ | [9][10] |

| Molecular Weight | 180.16 g/mol | [10] |

| Appearance | White flakes or powder | [9] |

| Melting Point | 220-223 °C | [9] |

| Solubility | Slightly soluble in water; soluble in methanol, benzene, and ether | [9] |

The presence of the monomethyl terephthalate counter-ion can enhance the compound's solubility in organic solvents, which is advantageous for its application in organic electronics such as OLEDs.[6]

The Mechanism of Chemiluminescence

The chemiluminescence of lucigenin is a complex process initiated by the reduction of the dication. The key steps involved in the generation of light in the presence of superoxide are outlined below.

Figure 1: Simplified mechanism of lucigenin chemiluminescence.

The process begins with the one-electron reduction of the lucigenin dication (Luc²⁺) to a cation radical (Luc⁺•) by a reducing agent, commonly the superoxide anion (O₂⁻•). This radical can then react with another superoxide molecule to form an unstable dioxetane intermediate. The subsequent decomposition of this intermediate yields two molecules of N-methylacridone (NMA), one of which is in an electronically excited state (NMA*). The return of the excited NMA to its ground state results in the emission of a photon of light, typically in the green region of the spectrum.[6]

Applications in Research and Development

The unique properties of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) make it a valuable tool in several advanced applications.

Detection of Reactive Oxygen Species (ROS)

Lucigenin is a highly sensitive probe for the detection of superoxide anions.[4][5] This has led to its widespread use in biological systems to study oxidative stress and the activity of enzymes that produce superoxide, such as NADPH oxidase.[4]

Experimental Protocol: Detection of Superoxide in a Cellular Assay

-

Cell Preparation: Culture cells of interest to the desired confluency in a suitable multi-well plate.

-

Reagent Preparation: Prepare a stock solution of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

-

Assay Buffer: Prepare a suitable assay buffer, typically a HEPES-buffered saline solution.

-

Incubation: Wash the cells with the assay buffer and then incubate them with a working solution of the lucigenin salt (typically 5-250 µM) in the assay buffer.

-

Stimulation: If required, add a stimulus to induce superoxide production (e.g., phorbol myristate acetate (PMA) for neutrophils).

-

Measurement: Immediately measure the chemiluminescence using a luminometer. The light output is proportional to the rate of superoxide production.

Figure 2: Workflow for superoxide detection using a lucigenin-based assay.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The bis(monomethyl terephthalate) salt of 10,10'-Dimethyl-9,9'-biacridinium has been identified as a key compound for OLEDs and other optoelectronic devices due to its excellent photophysical properties and stability.[6] The terephthalate moiety can influence the charge transport and emissive properties of the material, making it suitable for use as an emitter or in other layers of an OLED device.

Fluorescent Probes for Biological Imaging

This compound also serves as a highly effective fluorescent probe in biological imaging.[6] Its ability to be taken up by cells allows for the visualization of cellular processes with high sensitivity.[6] The fluorescence of lucigenin is known to be quenched by chloride ions, which also allows for its use as a chloride-sensitive indicator.[3]

Photodynamic Therapy

In the field of cancer treatment, 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) has applications in photodynamic therapy.[6] Upon light activation, it can generate reactive oxygen species that selectively target and destroy cancer cells.[6]

Synthesis and Handling

While specific synthesis protocols for 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) are not widely published in peer-reviewed literature, the general synthesis of the lucigenin dication involves the reductive dimerization of N-methylacridone followed by oxidation. The bis(monomethyl terephthalate) salt can then be prepared through anion exchange with a suitable monomethyl terephthalate salt.

Handling and Storage:

-

Keep away from heat and combustible materials as the dinitrate salt is an oxidizer.

-

Wear suitable protective clothing, as monomethyl terephthalate can be irritating to the eyes, respiratory system, and skin.[9]

Conclusion

10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) is a multifunctional compound with significant potential in diverse scientific and technological fields. Its core chemiluminescent and fluorescent properties, derived from the lucigenin dication, are well-established for the sensitive detection of superoxide and for cellular imaging. The presence of the bis(monomethyl terephthalate) counter-ion appears to confer advantageous properties for applications in organic electronics and photodynamic therapy, although further research is needed to fully elucidate the structure-property relationships. This guide provides a foundational understanding for researchers and developers looking to leverage the unique capabilities of this promising compound.

References

- 1. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. s7c093c6ff6cff6e7.jimcontent.com [s7c093c6ff6cff6e7.jimcontent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of the chemiluminescent probe lucigenin to monitor the production of the superoxide anion radical in a recombinant Aspergillus niger (B1-D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"MMT compound structure and synthesis"

An In-Depth Technical Guide to the Structure and Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

Executive Summary

Methylcyclopentadienyl manganese tricarbonyl (MMT), with the chemical formula (CH₃C₅H₄)Mn(CO)₃, is a significant organomanganese compound known primarily for its application as an octane-improving fuel additive.[1][2] Its unique molecular structure, classified as a "half-sandwich" or "piano-stool" complex, dictates its chemical properties and reactivity. This technical guide provides a comprehensive exploration of the compound's structure, bonding, and physicochemical properties. Furthermore, it offers a detailed examination of the principal industrial synthesis methodologies, explaining the chemical principles and experimental protocols that underpin its production. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep, field-proven understanding of MMT's chemistry.

The Molecular Architecture of MMT

The functionality and stability of MMT are direct consequences of its well-defined three-dimensional structure and the nature of the bonding between the central manganese atom and its organic and carbonyl ligands.

Chemical Identity and Physicochemical Properties

MMT is a pale yellow to dark orange liquid characterized by its high lipophilicity and sensitivity to light.[1][3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tricarbonyl(methyl-η⁵-cyclopentadienyl)manganese | [1] |

| Chemical Formula | C₉H₇MnO₃ | [1][4] |

| Molar Mass | 218.09 g/mol | [1][3] |

| Appearance | Pale yellow to dark orange liquid | [1][4] |

| Density | 1.38 g/cm³ | [1][3] |

| Melting Point | -1 °C (272 K) | [1][3] |

| Boiling Point | 232-233 °C | [3] |

| Solubility in Water | Low / Slightly soluble | [3][4] |

| Solubility | Soluble in organic solvents (e.g., gasoline) | [3] |

Structural Elucidation: A "Piano-Stool" Complex

MMT is a classic example of a half-sandwich complex, a type of organometallic compound where a metal is bonded to a single planar, cyclic organic ligand.[1][3] The structure is more specifically described as a "piano-stool" complex, where the methylcyclopentadienyl (Cp') ring forms the "seat" and the three carbonyl (CO) ligands represent the "legs" of the stool.[1]

The central manganese(I) atom is coordinated to the five carbon atoms of the methylcyclopentadienyl ring in an η⁵ fashion and to the carbon atoms of the three terminal carbonyl groups.[1] This coordination geometry is pseudo-tetrahedral around the manganese atom. The hydrophobic nature of the Cp' and CO ligands contributes to the compound's high lipophilicity and low water solubility.[3] The manganese-carbon bonds are highly covalent, which is a defining characteristic of organometallic compounds.[5]

Caption: Molecular structure of MMT, a "piano-stool" complex.

Spectroscopic Profile and Stability

Characterization of MMT relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly diagnostic, showing strong absorption bands in the range of 1900-2100 cm⁻¹, which are characteristic of the C≡O stretching frequencies in metal carbonyl complexes. ¹H NMR spectroscopy confirms the presence of the methyl and cyclopentadienyl protons.

A crucial chemical property of MMT is its instability in the presence of light.[1] It undergoes rapid photodegradation, with a reported half-life of less than two minutes, breaking down into manganese oxides and carbonates.[2] This photosensitivity necessitates careful handling and storage in dark conditions to prevent decomposition.

Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl

The synthesis of MMT is a well-established process in industrial organometallic chemistry. While several routes exist, the most commercially viable methods are designed for high yield and efficiency. The choice of synthetic strategy is often dictated by factors such as precursor availability, reaction conditions (temperature and pressure), and the desired purity of the final product.

Industrial Pathway 1: Reductive Carbonylation

A primary industrial method for MMT production involves the reductive carbonylation of bis(methylcyclopentadienyl) manganese. This process is favored for its efficient use of the manganese and methylcyclopentadiene precursors.[1][6]

Causality and Mechanism: This pathway begins with the synthesis of the bis(methylcyclopentadienyl) manganese intermediate. This intermediate is then reacted with a reducing agent, typically an alkyl aluminum compound like triethylaluminum (TEA), under a high-pressure atmosphere of carbon monoxide.[1][6] The alkyl aluminum facilitates the reduction of the manganese center, while the CO displaces one of the methylcyclopentadienyl ligands to form the final tricarbonyl product. This avoids the loss of half the cyclopentadienyl starting material, a drawback of earlier methods.[7]

Caption: Workflow for the Reductive Carbonylation synthesis of MMT.

Experimental Protocol (Conceptual):

-

Synthesis of Intermediate: React approximately two moles of a sodium methylcyclopentadienide compound with one mole of a manganese(II) salt (e.g., manganese chloride) in an ether solvent like tetrahydrofuran (THF) or diglyme to produce bis(methylcyclopentadienyl) manganese.[6]

-

Reaction Mixture Preparation: In an inert atmosphere, form a mixture of bis(methylcyclopentadienyl) manganese and manganese acetate with an alkyl aluminum compound (e.g., triethylaluminum) and an ether donor compound.[6][8] The molar ratios are critical for optimizing yield.[8]

-

Carbonylation: Transfer the mixture to a high-pressure autoclave. Pressurize the vessel with carbon monoxide to 300-1500 psig (approximately 20-100 atm).[6][8]

-

Reaction Conditions: Heat the reaction mixture to between 65°C and 175°C.[6][8] The reaction is typically complete within 1-4 hours, indicated by the cessation of CO uptake.[6]

-

Product Recovery: After cooling and venting the autoclave, the MMT product is recovered and purified, typically by distillation.[6]

Industrial Pathway 2: Synthesis via Sodium Intermediate

An alternative industrial process involves a multi-step synthesis starting with the formation of methylcyclopentadienyl sodium.[9]

Causality and Mechanism: This method follows a more traditional organometallic approach. First, an alkali metal salt of methylcyclopentadiene is formed. This highly reactive nucleophile is then used to create a monomethylcyclopentadienyl manganese intermediate, which is subsequently carbonylated.

Caption: Workflow for MMT synthesis via a sodium intermediate.

Experimental Protocol (Conceptual):

-

Formation of Methylcyclopentadienyl Sodium: Metallic sodium is heated in a solvent with weak coordinating capacity to 100-200°C.[9] Methylcyclopentadiene is then added to react and form methylcyclopentadienyl sodium.[9]

-

Formation of Intermediate: The methylcyclopentadienyl sodium is reacted with a manganese salt (e.g., MnCl₂) or manganese oxide at a temperature ranging from room temperature to 250°C. This forms an intermediate, described as a monomethylcyclopentadienyl manganese solvent adduct.[9][10]

-

Carbonylation: The intermediate is subjected to a carbonylation reaction with carbon monoxide at a pressure of 3.0-15 MPa (approximately 30-150 atm) and a temperature from room temperature to 250°C to yield MMT.[9]

-

Purification: The final MMT product is isolated and purified using standard methods.[9]

Conclusion

Methylcyclopentadienyl manganese tricarbonyl is an organometallic compound with a distinct "piano-stool" molecular structure that underpins its chemical behavior and application. Its synthesis is a mature industrial process, with the reductive carbonylation of bis(methylcyclopentadienyl) manganese representing a highly refined and efficient pathway. Understanding the nuances of both its structure and the logic behind its synthetic routes is essential for chemists and researchers working with organometallic reagents and developing new applications for these versatile compounds. The protocols described herein, grounded in established industrial patents and chemical literature, provide a solid foundation for further research and development in the field of organomanganese chemistry.

References

- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Methylcyclopentadienyl manganese tricarbonyl: properties, applications and environmental hazards_Chemicalbook [chemicalbook.com]

- 3. Methylcyclopentadienyl_manganese_tricarbonyl [chemeurope.com]

- 4. Methylcyclopentadienylmanganese tricarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 6. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]

- 7. US2927935A - Preparation of cyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]

- 10. CN1100060C - Process for preparing methyl cyclopentadienyl tricarbonyl manganese - Google Patents [patents.google.com]

The Definitive Guide to MMT (MCLA): A High-Sensitivity Chemiluminescent Probe for Superoxide Detection

This technical guide provides an in-depth exploration of the lucigenin derivative MMT, more commonly known in scientific literature as MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action of MMT, offers field-proven insights for its application, and provides detailed protocols to ensure data integrity and reproducibility.

Introduction: Beyond Lucigenin - The Advent of MMT (MCLA)

The detection of reactive oxygen species (ROS) is pivotal in understanding a vast array of biological and pathological processes. Among ROS, the superoxide anion (O₂⁻) is a primary radical with significant signaling and damaging roles. While lucigenin has been a widely used chemiluminescent probe for superoxide detection, its application is hampered by limitations such as redox cycling, which can lead to the artificial generation of superoxide, thus confounding results.[1][2]

MMT (MCLA), a derivative of Cypridina luciferin, has emerged as a superior alternative, offering enhanced specificity and sensitivity for superoxide detection.[3] This guide will dissect the underlying principles of MMT's mechanism, providing a robust framework for its effective use in research.

The Core Mechanism of MMT (MCLA) Chemiluminescence

The fundamental principle of MMT as a superoxide probe lies in its chemical reaction with the radical to produce an excited-state intermediate that emits light upon relaxation. This process, known as chemiluminescence, provides a highly sensitive and real-time readout of superoxide production.

The proposed mechanism initiates with the reaction of MMT with a superoxide anion. This interaction leads to the formation of an unstable peroxide intermediate.[4] The subsequent decomposition of this intermediate results in the formation of an excited-state product, which, upon returning to its ground state, releases a photon of light. The emitted light, typically in the blue spectrum (around 465 nm), is then quantified using a luminometer.

It is crucial to understand that the intensity of the chemiluminescent signal is directly proportional to the rate of superoxide production, allowing for quantitative analysis.[5]

Visualizing the MMT Chemiluminescence Pathway

The following diagram illustrates the proposed reaction pathway of MMT with superoxide leading to light emission.

References

- 1. Measurement of vascular reactive oxygen species production by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time course of superoxide generation by leukocytes--the MCLA chemiluminescence system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of MMT Reagent

Abstract

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental tool in cell biology for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[1][2] The reliability and reproducibility of this colorimetric assay are critically dependent on the proper handling of the MTT reagent itself, specifically its solubility and stability. This guide provides an in-depth analysis of the chemical properties of MTT, protocols for its preparation and storage, and insights into the factors that can compromise its integrity, leading to experimental artifacts. By understanding the causality behind experimental choices, researchers can implement self-validating systems to ensure data accuracy and robustness.

Introduction: The Central Role of the MMT Reagent

Chemical Properties and Solubility Profile of MMT

MTT (Molar Mass: 414.32 g/mol ) is a pale yellow powder.[7] Its solubility is a key factor in the preparation of a stable and effective stock solution.

Common Solvents and Recommended Concentrations

The choice of solvent is the first critical step in preparing the MTT reagent. The solubility varies significantly across different solvents.

| Solvent | Maximum Solubility | Recommended Stock Concentration |

| Water | 10 mg/mL | Not recommended for long-term storage |

| Ethanol | 20 mg/mL | Used in specific protocols, but less common |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 5 mg/mL | Industry Standard |

| Cell Culture Media | 5 mg/mL | Can be used, but phenol red-free media is advised[8] |

Expert Insight: While MTT is most soluble in ethanol, PBS at a concentration of 5 mg/mL is the universally recommended solvent for stock solutions.[7][8][9][10] The physiological pH (~7.4) and isotonic conditions of PBS are essential for maintaining the stability of the MTT molecule and are compatible with cell culture conditions. Preparing stock solutions directly in culture media is generally discouraged due to potential interactions with media components like phenol red and serum, which can increase background absorbance.[9][11] If media must be used, a phenol red-free formulation is critical.[8]

Protocol for Preparation of 5 mg/mL MMT Stock Solution

This protocol ensures a sterile, stable, and effective reagent.

Materials:

-

MTT powder (CAS 298-93-1)

-

Sterile, light-protected container (e.g., amber tube or tube wrapped in aluminum foil)[12][13]

Procedure:

-

In a sterile environment (e.g., laminar flow hood), weigh out the desired amount of MTT powder.

-

Add sterile DPBS (pH 7.4) to achieve a final concentration of 5 mg/mL.[12][13]

-

Mix thoroughly using a vortex or sonicator until the MTT is completely dissolved.[7][9][10] This may take some time. Do not heat the solution to aid dissolution.[14]

-

Sterile-filter the solution using a 0.2 µm syringe filter into the final light-protected container.[7][9][12][13] This step is crucial to remove any undissolved particulates and potential microbial contaminants.

-

Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

Stability of MMT Reagent: Controlling Degradation

MTT is sensitive to several environmental factors that can lead to its degradation and spontaneous reduction, resulting in compromised assay performance.

Light Sensitivity

MTT is highly sensitive to light. [15] Exposure to light can cause the degradation of the tetrazolium salt, leading to an increase in background absorbance and a decrease in the dynamic range of the assay.

Causality: Photons can provide the energy to initiate the breakdown of the tetrazole ring structure, leading to auto-reduction.

Best Practices:

-

Always store MTT powder and solutions protected from light.[13][16] Use amber vials or wrap containers in aluminum foil.

-

Perform the MTT assay in the dark whenever possible.[1] Specifically, the incubation step after adding the MTT reagent to the cells should be carried out in a dark incubator.[9][17]

pH Sensitivity

The reduction of MTT is a pH-dependent reaction.[3]

-

Acidic Conditions: Suppress formazan formation.[3]

-

Alkaline Conditions (pH > 8): Can enhance the spontaneous, non-enzymatic reduction of MTT, leading to high background.[3][18]

Expert Insight: Maintaining the physiological pH of the stock solution (around 7.4 with PBS) and the culture environment during the assay is critical. Some protocols for solubilizing the final formazan product use acidified solutions (e.g., 0.04 N HCl in isopropanol) to convert phenol red to a yellow color that does not interfere with the absorbance reading at 570 nm.[14]

Temperature and Storage

Proper storage temperature is paramount for maintaining the long-term stability of the MTT reagent.

| Storage Condition | Stability | Rationale |

| MTT Powder | 2-8°C, protected from light and moisture[7] | Prevents degradation and auto-reduction. |

| MTT Solution (Stock) | -20°C for long-term storage (≥ 6 months) [9][10][12][13] | Freezing minimizes chemical degradation. |

| MTT Solution (Frequent Use) | 4°C for short-term storage (up to 4 weeks)[13][19] | Convenient for ongoing experiments, but long-term stability is reduced. |

Self-Validating System: A simple quality control check is the color of the MTT solution. A properly prepared and stored solution should be a clear, golden-yellow.[12] If the solution appears blue, green, or cloudy, it indicates degradation or contamination and should be discarded.[7][16]

The MMT Assay Workflow: A Self-Validating System

A robust MTT assay protocol incorporates controls that validate the integrity of the reagent and the experimental setup.

Experimental Protocol: Key Steps and Controls

-

Cell Seeding: Plate cells at an optimized density in a 96-well plate and incubate.[19]

-

Treatment: Expose cells to the test compound for the desired duration.

-

MTT Addition: Add MTT stock solution to each well to a final concentration of 0.5 mg/mL.[20]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a dark, humidified incubator.[19]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well.[9][19]

-

Dissolution: Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is common) using a microplate reader.[19][20] A reference wavelength of >650 nm can be used to subtract background noise.[20]

Mandatory Controls for a Self-Validating Assay:

-

No-Cell Control (Media + MTT + Solvent): This is the most critical control. It accounts for background absorbance from the media and solvent and, importantly, verifies that the MTT solution has not spontaneously reduced. A high reading in this well indicates a problem with reagent stability or media interference.[9]

-

Vehicle Control (Cells + Vehicle + MTT + Solvent): Accounts for any effect of the compound's solvent on cell viability.

-

Untreated Control (Cells + Media + MTT + Solvent): Represents 100% cell viability.

The Chemistry of MMT Reduction and Formazan Solubilization

Understanding the chemical transformations is key to troubleshooting.

The reduction of MTT involves the cleavage of its tetrazolium ring to form the purple formazan.[21] This product is highly insoluble in aqueous solutions and forms needle-like crystals within the cell.

The Challenge of Solubilization: Incomplete solubilization of these formazan crystals is a major source of variability and error.[3]

-

DMSO (Dimethyl Sulfoxide): A highly effective and common solvent that rapidly dissolves formazan.[3] However, it can be toxic to some cell lines at high concentrations.[22]

-

Acidified Isopropanol (e.g., 0.04 N HCl in isopropanol): An effective alternative to DMSO.

-

Sodium Dodecyl Sulfate (SDS): A detergent solution (e.g., 10-20% SDS in 0.01 M HCl) is also used, which simultaneously lyses the cells and dissolves the formazan.[19]

Expert Insight: The choice of solubilization agent can depend on the cell type. For adherent cells that are difficult to lyse, an SDS-based solution may be preferable. Regardless of the solvent, ensuring complete dissolution by gentle shaking and visual confirmation under a microscope before reading is a critical validation step.

Troubleshooting Guide

This decision tree helps diagnose common issues related to MMT solubility and stability.

Conclusion

The accuracy of the MTT assay is inextricably linked to the solubility and stability of the MTT reagent. By adhering to meticulous preparation protocols, employing light protection, ensuring proper storage conditions, and incorporating a system of self-validating controls, researchers can mitigate the most common sources of error. Understanding the underlying chemistry of MTT reduction and formazan solubilization provides the rationale for these best practices, transforming the MTT assay from a routine procedure into a robust, reliable, and reproducible scientific tool.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 7. cdn-next.cybassets.com [cdn-next.cybassets.com]

- 8. researchgate.net [researchgate.net]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. atcc.org [atcc.org]

- 17. reddit.com [reddit.com]

- 18. emerginginvestigators.org [emerginginvestigators.org]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) as a Chemiluminescent Probe

This guide provides a comprehensive technical overview of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) (CAS 469865-01-8), a sophisticated chemiluminescent agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its function, its primary applications, and detailed protocols for its use, particularly in the detection of reactive oxygen species. While specific performance data for the bis(monomethyl terephthalate) salt is emerging, the well-documented behavior of its parent dinitrate salt, Lucigenin, provides a robust foundation for understanding its mechanism and application.

Introduction: The Power of Acridinium Chemiluminescence

Chemiluminescence, the emission of light from a chemical reaction, offers an exceptionally sensitive detection method for a multitude of analytes. Among the various classes of chemiluminescent compounds, those based on the acridinium core have become indispensable tools in clinical diagnostics and biomedical research.[1] Their high quantum yield and the non-enzymatic nature of their light-emitting reaction contribute to high signal-to-noise ratios and simplified assay designs.

10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate), hereafter referred to as MMT, belongs to this powerful class of molecules. It is a derivative of the well-known chemiluminescent compound Lucigenin, sharing the same 10,10'-Dimethyl-9,9'-biacridinium cationic core responsible for light emission. MMT is supplied as a very pale yellow to yellow-red crystalline powder and should be stored in a cool, dark place, away from incompatible oxidizing agents.[2][3]

Table 1: Core Properties of 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate)

| Property | Value | Reference |

| CAS Number | 469865-01-8 | [2] |

| Molecular Formula | C₄₆H₃₆N₂O₈ | [4] |

| Molecular Weight | 744.8 g/mol | [4] |

| Synonyms | MMT | [5] |

| Appearance | Very pale yellow to yellow red crystalline powder | [3] |

The Engine of Light: Mechanism of Chemiluminescence

The light-generating reaction of the 10,10'-Dimethyl-9,9'-biacridinium cation is a fascinating process initiated by reactive oxygen species (ROS), most notably the superoxide anion radical (O₂⁻•).[6][7] This specificity makes it an excellent probe for studying oxidative stress in biological systems.[1]

The reaction proceeds through a multi-step pathway:

-

Radical Interaction: The process begins with the one-electron reduction of the biacridinium dication (Luc²⁺) to a radical cation (Luc⁺•). Simultaneously, superoxide anions (O₂⁻•) are generated by the biological system under investigation.[6]

-

Dioxetane Formation: The key step involves a coupling reaction between the lucigenin radical cation (Luc⁺•) and a superoxide anion (O₂⁻•). This forms a highly unstable dioxetane intermediate.

-

Decomposition and Photon Emission: The strained four-membered dioxetane ring rapidly decomposes, yielding two molecules of N-methylacridone, one of which is in an electronically excited state.

-

Relaxation to Ground State: The excited N-methylacridone molecule decays to its stable ground state, releasing the excess energy as a photon of light. The emitted light is typically in the blue-green region of the spectrum.

This reaction pathway underscores the direct relationship between the amount of superoxide present and the intensity of the light produced, forming the basis for quantitative analysis.

Figure 1: Simplified reaction pathway for 10,10'-Dimethyl-9,9'-biacridinium chemiluminescence.

The Role of the Counter-Ion: Bis(monomethyl Terephthalate)

While the biacridinium core dictates the chemiluminescent reaction, the counter-ion—in this case, bis(monomethyl terephthalate)—can influence the overall properties of the compound, such as solubility, stability, and crystallinity. The monomethyl terephthalate anion may confer different solubility characteristics in various solvents compared to the more common dinitrate salt (Lucigenin), potentially impacting its utility in specific assay buffers or biological media. Further research is needed to fully elucidate the specific advantages conferred by the bis(monomethyl terephthalate) counter-ion on the performance of the biacridinium probe.

Applications in Research and Development

The primary application of MMT is the detection and quantification of reactive oxygen species, particularly superoxide, in a variety of biological and chemical systems. This capability is crucial for researchers in numerous fields.

-

Drug Discovery: MMT can be used in high-throughput screening assays to identify compounds that modulate ROS production. For example, it can be used to screen for potential antioxidants or to assess the pro-oxidant off-target effects of drug candidates.

-

Cellular Biology: Researchers can use MMT to study the role of oxidative stress in various cellular processes, such as apoptosis, inflammation, and signal transduction.[8] It can help elucidate the mechanisms of diseases linked to oxidative damage, including neurodegenerative disorders, cardiovascular diseases, and cancer.

-

Mitochondrial Function: As mitochondria are a primary source of cellular ROS, MMT can serve as a probe to assess mitochondrial health and dysfunction.[1]

-

Materials Science: Beyond biological applications, MMT is also noted for its potential use in photonics and materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) and electrochemical sensors, owing to its photophysical properties.[4]

Experimental Protocol: Measuring Superoxide Production in Cell Suspensions

The following protocol is a representative workflow for measuring ROS production in a suspension of neutrophils, a type of immune cell that produces a "respiratory burst" of superoxide. This protocol is based on established methods for Lucigenin and serves as a robust starting point for experiments with MMT.[4] Users must perform their own optimization for cell type, MMT concentration, and instrument settings.

Reagent Preparation

-

MMT Stock Solution: Prepare a 10 mM stock solution of MMT in dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from light. Note: The optimal solvent and concentration may vary.

-

Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% Bovine Serum Albumin (BSA). Warm to 37°C before use.

-

Cell Stimulant (PMA): Prepare a 1 mg/mL stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO. Further dilute in Assay Buffer to a working concentration of approximately 2 µg/mL.

-

MMT Working Solution: On the day of the experiment, dilute the MMT stock solution in Assay Buffer to the desired final concentration. A typical starting concentration, based on Lucigenin protocols, is 5-100 µM. It is crucial to test a range of concentrations, as higher levels of some biacridinium probes can artifactually generate superoxide.

Step-by-Step Assay Workflow

-

Cell Preparation: Isolate neutrophils from peripheral blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation). Resuspend the purified neutrophils in Assay Buffer at a concentration of 1 x 10⁷ cells/mL.

-

Assay Setup: In a white, opaque 96-well plate suitable for luminescence readings, add 50 µL of the cell suspension (5 x 10⁵ cells) to each well.

-

Probe Incubation: Add 50 µL of the MMT working solution to each well.

-

Baseline Measurement: Place the plate in a luminometer pre-warmed to 37°C. Measure the baseline chemiluminescence for 3-5 minutes.

-

Stimulation: Add 10 µL of the PMA working solution to initiate the respiratory burst.

-

Kinetic Measurement: Immediately begin measuring the chemiluminescence signal kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: The data is typically plotted as Relative Luminescence Units (RLU) versus time. The peak chemiluminescence or the area under the curve can be used for quantification and comparison between different experimental conditions.

Figure 2: General experimental workflow for measuring cellular ROS with MMT.

System Validation and Controls

To ensure the integrity of the experimental results, several controls are essential:

-

Negative Control: Cells incubated with MMT but without the PMA stimulant to measure basal ROS levels.

-

Specificity Control: Pre-incubate cells with Superoxide Dismutase (SOD), an enzyme that scavenges superoxide, before adding MMT and PMA. A significant reduction in the chemiluminescent signal confirms that the measurement is specific to superoxide.

-

Cell Viability Control: Ensure that the concentrations of MMT and PMA used are not cytotoxic to the cells over the time course of the experiment.

Conclusion and Future Outlook

10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) is a valuable addition to the toolkit for studying oxidative stress. Its core biacridinium structure provides a proven and highly sensitive mechanism for the detection of superoxide radicals. While it shares a fundamental mechanism with its well-studied counterpart, Lucigenin, the unique bis(monomethyl terephthalate) counter-ion may offer distinct advantages in solubility and handling that warrant further investigation. As more specific application data and performance characteristics for MMT become available, its utility in drug development, clinical diagnostics, and fundamental research will undoubtedly expand. The protocols and principles outlined in this guide provide a solid, authoritative foundation for scientists to begin exploring the potential of this promising chemiluminescent probe.

References

- 1. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) | 469865-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 10,10'-Dimethyl-9,9'-biacridinium bis(monomethyl Terephthalate) | Vitaceae [vitaceae.org]

- 6. Chemiluminescence of lucigenin by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lucigenin chemiluminescence as a probe for measuring reactive oxygen species production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of vascular reactive oxygen species production by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Glow: A Technical Guide to Lucigenin Analogs in Modern Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Dimer—Unleashing the Potential of Acridinium Chemiluminescence

For decades, lucigenin (N,N'-dimethyl-9,9'-biacridinium) has been a cornerstone of chemiluminescence (CL) research, particularly in the detection of reactive oxygen species (ROS). However, the inherent limitations of the parent molecule, including potential redox cycling and modest quantum yields, have spurred the development of a sophisticated arsenal of analogs.[1][2] This guide moves beyond a simple overview, offering a deep dive into the synthetic strategies, mechanistic nuances, and practical applications of lucigenin analogs, with a primary focus on the highly versatile acridinium esters. As a senior application scientist, the aim is not merely to present protocols but to illuminate the rationale behind them, empowering researchers to not only apply these powerful tools but also to innovate upon them. We will explore how subtle molecular re-engineering can dramatically amplify signal, tune emission kinetics from a fleeting flash to a persistent glow, and enhance specificity for a new generation of ultrasensitive bioassays.

The Core Reaction: Understanding Lucigenin and Acridinium Ester Chemiluminescence

The light-emitting journey of lucigenin and its acridinium ester analogs begins with a chemical trigger, typically alkaline hydrogen peroxide.[3] While both classes of compounds share the acridinium core as the luminogenic heart, their reaction pathways to generating the excited-state N-methylacridone—the ultimate light emitter—diverge significantly.

The Lucigenin Pathway: A Radical-Driven Cascade

Lucigenin's chemiluminescence is intrinsically linked to the production of superoxide radicals (O₂⁻). In an alkaline environment, lucigenin can be reduced to its cation radical, which then reacts with superoxide to form an unstable dioxetane intermediate. This intermediate subsequently decomposes to yield two molecules of N-methylacridone, one of which is in an electronically excited state. Upon relaxation to the ground state, this molecule emits a photon of light, typically in the blue-green region of the spectrum.

The Acridinium Ester Pathway: A More Direct Route to Light Emission

Acridinium esters, in contrast, offer a more direct and efficient path to light emission that does not inherently require the presence of superoxide. The reaction is initiated by the nucleophilic attack of a hydroperoxide anion at the C-9 position of the acridinium ring. This is followed by an intramolecular cyclization that expels a leaving group (typically a substituted phenol), forming a transient dioxetanone intermediate. The decomposition of this high-energy dioxetanone generates the excited-state N-methylacridone, which then luminesces.[3] This mechanism provides the foundation for the high quantum yields and rapid "flash" kinetics characteristic of many acridinium esters used in immunoassays.[4]

Caption: Generalized chemiluminescence mechanism of acridinium esters.

A Universe of Analogs: Tailoring the Acridinium Core for Enhanced Performance

The versatility of acridinium-based chemiluminescence stems from the ability to synthetically modify the core structure to fine-tune its properties. These modifications can be broadly categorized based on the site of substitution.

Substitutions on the Acridinium Ring

Modifications to the acridinium ring itself can have a profound impact on the electronic properties of the molecule, influencing both the quantum yield and the emission wavelength.

-

Electron-Donating Groups: The introduction of electron-donating groups, such as alkoxy groups, at the C-2 and/or C-7 positions has been shown to increase the quantum yield of chemiluminescence.[1] These groups enhance the electron density of the aromatic system, which can lead to more efficient formation of the excited-state N-methylacridone.[1]

-

Electron-Withdrawing Groups: Conversely, the strategic placement of electron-withdrawing groups can also modulate the chemiluminescent properties, although their effects are more complex and can influence factors like stability and reaction kinetics.

The N-Alkyl Substituent: More Than Just a Handle

The N-alkyl group on the acridinium nitrogen is not merely a passive component. Its structure can influence solubility, non-specific binding, and even the kinetics of light emission. The incorporation of hydrophilic groups, such as sulfopropyl or sulfobetaine zwitterions, is a common strategy to improve the aqueous solubility of acridinium esters, which is crucial for their use in biological assays.[5] Studies have shown that N-alkyl groups containing charge-neutral sulfobetaines can offer significant advantages, including faster emission kinetics and reduced non-specific binding to surfaces like magnetic microparticles, when compared to the more traditional N-sulfopropyl groups.[5]

The Leaving Group: Dictating the "Flash" vs. "Glow" Kinetics

The nature of the leaving group, typically a substituted phenol in acridinium esters, is a critical determinant of the light emission kinetics.[4]

-

Flash Kinetics: Electron-withdrawing substituents on the phenyl ester moiety facilitate its departure during the formation of the dioxetanone intermediate, leading to a rapid, high-intensity "flash" of light. This is highly desirable for high-throughput automated immunoassays where rapid signal acquisition is essential.[4]

-

Glow Kinetics: Conversely, modifying the leaving group to be less labile can slow down the decomposition of the intermediate, resulting in a more sustained, lower-intensity "glow" emission. This can be advantageous in applications where a longer signal integration time is required or when using instrumentation with slower detection capabilities.

Quantitative Comparison of Lucigenin Analogs

The following table summarizes the key chemiluminescent properties of a selection of lucigenin analogs, highlighting the impact of structural modifications.

| Compound/Analog Class | Key Structural Feature(s) | Typical Emission Max (nm) | Relative Quantum Yield (Φ) | Emission Kinetics | Key Applications |

| Lucigenin | Biacridinium core | ~470-505 | Low | Slow glow | Superoxide detection, redox studies |

| Acridinium-NHS Ester | Phenyl ester leaving group | ~425-430 | High | Fast flash | Immunoassays, nucleic acid probes[6] |

| 2,7-Dimethoxy Acridinium Ester | Electron-donating groups on acridinium ring | ~480 | Very High | Fast flash | High-sensitivity immunoassays[7] |

| N-Sulfopropyl Acridinium Ester | Hydrophilic N-alkyl group | ~429 | High | Fast flash | Clinical diagnostics, automated immunoassays[5] |

| Acridinium Sulfonamide | Sulfonamide leaving group | Varies | Moderate to High | Tunable (flash or glow) | Immunoassays with modified kinetics |

| Fluorinated Acridinium Esters | Fluorous tags | ~429 | Enhanced in mixed micelles | Fast flash | Immunoassays in complex matrices[8] |

Experimental Protocols: From Synthesis to Signal

A self-validating system is at the heart of trustworthy science. The following protocols are designed to be both reproducible and to provide an understanding of the critical steps involved in working with acridinium ester chemiluminescence.

Synthesis of a Representative Acridinium Ester: N-Sulfopropyl Acridinium-NHS Ester

This protocol outlines a general strategy for the synthesis of a hydrophilic acridinium ester commonly used for labeling biomolecules.

Caption: Synthetic workflow for an N-Sulfopropyl Acridinium-NHS Ester.

Step-by-Step Methodology:

-

N-Alkylation of the Acridine Ester Precursor:

-

Dissolve the acridine ester precursor in a suitable high-boiling point aprotic solvent (e.g., anhydrous acetonitrile or an ionic liquid for greener synthesis).[9]

-

Add a molar excess of 1,3-propane sultone. Caution: 1,3-propane sultone is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 140-160°C). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and precipitate the zwitterionic N-sulfopropyl acridinium ester product by the addition of a non-polar solvent (e.g., diethyl ether or ethyl acetate).

-

Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.

-

-

Activation with N-Hydroxysuccinimide (NHS):

-

Suspend the dried N-sulfopropyl acridinium ester in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or HPLC).

-

Remove the urea byproduct (if using DCC) by filtration.

-

Purify the crude product by preparative HPLC to obtain the desired N-sulfopropyl acridinium-NHS ester.

-

Chemiluminescence Immunoassay (CLIA) Protocol using an Acridinium Ester-Labeled Antibody

This protocol describes a typical sandwich immunoassay format.[6][10]

Caption: Workflow for a sandwich chemiluminescence immunoassay (CLIA).

Materials:

-

Microplate or magnetic beads coated with a capture antibody.

-

Analyte-containing sample or standards.

-

Acridinium ester-labeled detection antibody.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Assay Buffer (e.g., PBS with 1% BSA).

-

Trigger Solution 1 (e.g., 0.1 M nitric acid containing a surfactant like Triton X-100).[11]

-

Trigger Solution 2 (e.g., 0.25 M sodium hydroxide containing hydrogen peroxide).[11]

-

Luminometer.

Procedure:

-

Antigen Capture: Add 100 µL of the sample or standard to each well of the microplate coated with the capture antibody. Incubate for 1-2 hours at 37°C to allow the antigen to bind.

-

Washing: Aspirate the contents of the wells and wash three times with Wash Buffer to remove any unbound components of the sample.

-

Detection Antibody Binding: Add 100 µL of the acridinium ester-labeled detection antibody, appropriately diluted in Assay Buffer, to each well. Incubate for 30-60 minutes at room temperature to allow the labeled antibody to bind to the captured antigen.

-

Final Washing: Aspirate the detection antibody solution and wash the wells five times with Wash Buffer to thoroughly remove any unbound labeled antibody. This step is critical for minimizing background signal.

-

Chemiluminescence Measurement: Place the microplate into the luminometer. The instrument will automatically inject Trigger Solution 1 followed immediately by Trigger Solution 2 into each well and measure the light emission in Relative Light Units (RLUs). The light intensity is directly proportional to the amount of analyte in the sample.

Future Horizons: The Continuing Evolution of Lucigenin Analogs

The field of lucigenin analog development is far from static. Current research is exploring novel modifications to further enhance the performance and expand the applications of these remarkable molecules. Areas of active investigation include the development of analogs with red-shifted emission for improved tissue penetration in in vivo imaging applications, the design of "smart" probes that are only activated in the presence of specific enzymes or analytes, and the synthesis of multi-colored acridinium esters to enable multiplexed assays. As our understanding of the structure-function relationships in these compounds deepens, we can expect the development of even more sophisticated and powerful tools for scientific discovery and clinical diagnostics.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A green synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids without using the carcinogen 1,3-propane sultone | Semantic Scholar [semanticscholar.org]

- 10. genemedi.net [genemedi.net]

- 11. invitron.com [invitron.com]

Methodological & Application

Application Notes and Protocols: Quantitative Detection of Superoxide Using MTT

Introduction

Superoxide (O₂⁻), a primary reactive oxygen species (ROS), is a byproduct of aerobic metabolism, primarily generated within the mitochondrial electron transport chain. While it plays a role in cellular signaling, its overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Consequently, the accurate detection and quantification of superoxide are crucial for researchers in basic science and drug development.

This document provides a detailed guide for the detection of superoxide using the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Traditionally known for its application in measuring cell viability, the MTT assay can be adapted into a simple, rapid, and sensitive method for quantifying superoxide generation in both cell-free and cellular systems.[2][3] This protocol emphasizes the critical controls required to ensure the specific detection of superoxide, distinguishing it from the general metabolic activity of the cell.

Principle of the Method

The core of the assay lies in the chemical reduction of the water-soluble yellow tetrazolium salt, MTT, into a water-insoluble purple formazan. Superoxide anion radicals (O₂⁻) are capable of directly reducing MTT. The resulting formazan crystals are then solubilized, and the concentration is determined spectrophotometrically. The intensity of the purple color is directly proportional to the amount of superoxide generated.[2][3]

It is crucial to acknowledge that this reduction is not exclusive to superoxide. Cellular dehydrogenases and other reducing agents can also convert MTT to formazan, which is the basis of the MTT cell viability assay.[4] Therefore, to specifically attribute the MTT reduction to superoxide, the protocol must incorporate a self-validating control system, principally through the use of Superoxide Dismutase (SOD), an enzyme that specifically catalyzes the dismutation of superoxide. A significant inhibition of formazan production in the presence of SOD provides strong evidence that the measured signal is attributable to superoxide.[5]

Caption: The reduction of MTT to purple formazan by superoxide and other cellular reductases.

Materials and Reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Powder form, protect from light.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Dimethyl Sulfoxide (DMSO) or Isopropanol: For formazan solubilization.

-

Superoxide Dismutase (SOD): From bovine erythrocytes.

-

Xanthine: Substrate for generating superoxide in cell-free systems.

-

Xanthine Oxidase (XO): Enzyme for generating superoxide in cell-free systems.

-

Cell Culture Medium: Appropriate for the cell line being used.

-

96-well Microtiter Plates: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 570 nm.

-

Adherent or Suspension Cells

-

Positive Control Inducers (optional): e.g., Antimycin A, Menadione, or Paraquat.

Detailed Experimental Protocols

Protocol 1: Cell-Free Superoxide Generation and Detection

This protocol is ideal for validating the assay principle and for screening compounds for superoxide scavenging activity using a controlled superoxide-generating system like xanthine/xanthine oxidase (X/XO).

Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in PBS (pH 7.4). Filter sterilize and store at -20°C in light-protected aliquots.

-

Xanthine Solution (1 mM): Prepare in PBS.

-

Xanthine Oxidase (XO) Solution (0.1 U/mL): Prepare fresh in cold PBS.

-

SOD Solution (1000 U/mL): Prepare in PBS.

Assay Procedure

-

Setup: In a 96-well plate, add the following components in the order listed.

| Component | Blank (µL) | Control (µL) | SOD Control (µL) | Test Sample (µL) |

| PBS (pH 7.4) | 150 | 100 | 80 | As needed |

| Xanthine (1 mM) | 50 | 50 | 50 | 50 |

| SOD (1000 U/mL) | - | - | 20 | - |

| Test Compound | - | - | - | 20 |

| MTT (5 mg/mL) | 50 | 50 | 50 | 50 |

| Total Volume | 250 | 250 | 250 | 250 |

| Pre-incubate plate for 10 minutes at 37°C. | ||||

| Xanthine Oxidase (0.1 U/mL) | - | 50 | 50 | 50 |

-

Initiate Reaction: Add Xanthine Oxidase to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. Monitor for the development of purple color.

-

Stop Reaction: Add 150 µL of DMSO to each well to stop the reaction and dissolve the formazan crystals.

-

Read Absorbance: Mix thoroughly by gentle pipetting or on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular Superoxide Detection in Cultured Cells

This protocol describes the measurement of superoxide produced within live cells in response to experimental treatments.

Caption: Workflow for intracellular superoxide detection using the MTT assay.

Cell Preparation

-

Adherent Cells: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and form a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.

-

Suspension Cells: Seed cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well just prior to the experiment.

Assay Procedure

-

Treatment: Remove the old medium and add fresh medium containing the desired concentrations of your test compounds. Include appropriate vehicle controls. For positive controls, add a known superoxide inducer (e.g., 10 µM Antimycin A).

-

SOD Control: To confirm the signal is from superoxide, pre-treat a set of wells with PEG-SOD (a cell-permeable form of SOD) or a high concentration of regular SOD for 1 hour before adding the test compound and MTT. This is the most critical control for specificity.

-

MTT Addition: After the treatment period, add MTT stock solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. Protect the plate from light. During this time, viable cells with active superoxide production will reduce the yellow MTT to purple formazan.

-

Formazan Solubilization:

-

Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 150 µL of DMSO to each well.

-

Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 min) to pellet the cells. Carefully remove the supernatant and add 150 µL of DMSO to the cell pellet.

-

-

Read Absorbance: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

-

Calculate Superoxide Production: The absorbance at 570 nm is directly proportional to the amount of superoxide produced. Results can be expressed as a fold change relative to the untreated control.

-

Confirmation with SOD: A statistically significant decrease in absorbance in the SOD-treated wells compared to the non-SOD-treated wells confirms that the signal is specific to superoxide. The percentage of the signal that is SOD-inhibitable can be calculated as follows:

% SOD Inhibition = [ (Abs_Control - Abs_SOD) / Abs_Control ] * 100

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Contaminated reagents.- MTT solution exposed to light.- Phenol red in media interfering. | - Use fresh, sterile reagents.- Store MTT solution in the dark.- Use phenol red-free medium during MTT incubation.[6] |

| Low Signal / No Color Change | - Insufficient superoxide production.- Cell number is too low.- Incubation time is too short. | - Use a positive control (e.g., Antimycin A) to confirm assay works.- Optimize cell seeding density.- Increase incubation time with MTT (up to 4 hours). |

| Inconsistent Results | - Uneven cell seeding.- Incomplete formazan solubilization.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix thoroughly after adding DMSO; check for visible crystals.- Use calibrated pipettes and be consistent. |

| Signal Not Inhibited by SOD | - The signal is not from superoxide but from general metabolic activity.- The test compound directly reduces MTT. | - This is a valid result. It indicates that the observed MTT reduction is likely due to dehydrogenase activity, not superoxide.- Test the compound in a cell-free system without a superoxide source to check for direct reduction. |

References

- 1. benchchem.com [benchchem.com]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. A microtiter plate assay for superoxide using MTT reduction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Intramitochondrial Superoxide with 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) (MMT)

An Application and Protocol Guide for Researchers

Introduction: The Challenge of Visualizing Mitochondrial Superoxide

Mitochondria, the powerhouses of the cell, are a primary site of Reactive Oxygen Species (ROS) production. Among these, the superoxide radical (O₂•⁻) is a key upstream species, generated as a byproduct of the electron transport chain (ETC).[1] While essential for various signaling pathways at low concentrations, excessive mitochondrial superoxide production is a central driver of oxidative stress, implicated in cellular damage, aging, and a host of pathologies including neurodegenerative diseases and cancer.[1][2]

Accurately detecting O₂•⁻ specifically within the mitochondrial matrix of living cells is a significant technical challenge.[3][4] Many available probes suffer from a lack of specificity, reacting with multiple ROS, while others fail to effectively penetrate the cell and accumulate within the target organelle.[3]

This guide introduces 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) (MMT) , a highly specific, cell-permeant chemiluminescent probe designed for the quantitative detection of superoxide within mitochondria.[5] As a derivative of lucigenin, MMT leverages a proven superoxide-specific chemiluminescence reaction, but its modified structure allows for efficient accumulation within the mitochondrial matrix, enabling researchers to directly probe the source of this critical ROS.[5]

Principle of Detection: How MMT Works

The efficacy of MMT is based on two core properties: its targeted accumulation and its specific reaction with superoxide.

-

Mitochondrial Targeting: MMT is a lipophilic cation. The positive charge on the biacridinium core drives its accumulation across the inner mitochondrial membrane, which maintains a strong negative potential (~ -150 to -180 mV). This process concentrates the probe within the mitochondrial matrix, the primary site of ETC-derived superoxide production.[3][5]

-

Chemiluminescent Reaction: Once localized, the 10,10'-dimethyl-9,9'-biacridinium dication within MMT undergoes a one-electron reduction by superoxide (O₂•⁻). This forms a transient cation radical, which then reacts with another superoxide molecule. This sequence leads to the formation of an unstable dioxetane intermediate. The subsequent decomposition of this intermediate releases energy in the form of light (chemiluminescence), which can be quantified using a luminometer.[5][6][7] This reaction is highly specific to superoxide.[5]

Figure 1: Mechanism of MMT for mitochondrial superoxide detection. The probe is taken up by mitochondria, where it reacts specifically with superoxide produced by the ETC to generate a quantifiable light signal.

Key Advantages and Critical Considerations

To ensure data integrity, it is crucial to understand both the strengths of MMT and the potential pitfalls associated with its parent compound, lucigenin.

Advantages:

-

High Specificity: Both MMT and its parent compound, lucigenin, are highly specific for the superoxide radical compared to other ROS like hydrogen peroxide (H₂O₂).[5]

-

Mitochondrial Targeting: The modified structure of MMT enables it to permeate live cells and accumulate in mitochondria, a feature lacking in standard lucigenin.[5]

-

High Sensitivity: Chemiluminescence is an extremely sensitive detection method, allowing for the measurement of low levels of superoxide production without the need for an external light source, thus avoiding potential phototoxicity or autofluorescence artifacts.[8][9]

Critical Considerations for Trustworthy Data:

The primary concern when using any lucigenin-based probe is the potential for redox cycling . This phenomenon occurs when the probe itself, at high concentrations, is reduced by cellular reductases (e.g., components of the ETC). This reduced probe can then react with molecular oxygen to artificially generate superoxide, leading to a false positive signal.[10][11][12]

Therefore, the single most important step for accurate results is to use MMT at a low, non-redox cycling concentration. This concentration must be determined empirically for each cell type and experimental condition. A typical starting range is 1-5 µM.[12][13]

Self-Validating Experimental Design: Every experiment should include controls to validate the signal's origin.

-

Positive Control: Use an agent known to induce mitochondrial superoxide, such as Antimycin A (an inhibitor of ETC Complex III).[14]

-

Negative Control/Specificity Check: Use a membrane-permeable superoxide dismutase (SOD) mimetic, such as Mn(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP) or Mito-TEMPO , to quench the superoxide signal. A significant reduction in chemiluminescence in the presence of an SOD mimetic confirms that the signal is indeed from superoxide.[6]

Experimental Protocols

The following protocols provide a framework for using MMT. Always optimize probe concentration, cell number, and incubation times for your specific model system.

Reagent Preparation & Storage

| Reagent | Preparation | Storage |

| MMT Stock Solution | Prepare a 1-10 mM stock solution in high-quality, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles. | Store at -20°C or -80°C, protected from light and moisture. |

| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or a similar physiological buffer, is recommended. Ensure the buffer is pre-warmed to 37°C before use. | Store at 4°C. |

| Antimycin A (Positive Control) | Prepare a 10 mM stock in ethanol or DMSO. | Store at -20°C. |

| SOD Mimetic (Negative Control) | Prepare a 1-5 mM stock of MnTBAP or Mito-TEMPO in water or DMSO, according to the manufacturer's instructions. | Store at -20°C. |

Protocol for Adherent Cells (96-Well Plate Format)

This protocol is designed for measurement with a plate-reading luminometer.

-

Cell Seeding: Seed cells in a white, clear-bottom 96-well plate to ensure they reach 80-90% confluency on the day of the experiment. The white walls of the plate maximize the light signal captured by the detector.

-

Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.

-

Probe Loading: Prepare a working solution of MMT in the pre-warmed assay buffer. It is critical to first titrate MMT (e.g., 0.5 µM to 10 µM) to find the optimal concentration that gives a stable, low baseline without inducing redox cycling. For the experiment, add 100 µL of the optimized MMT working solution to each well.

-

Incubation: Incubate the plate for 10-20 minutes at 37°C, protected from light, to allow for probe uptake and signal stabilization.

-

Baseline Measurement: Place the plate in a luminometer pre-heated to 37°C. Measure the baseline chemiluminescence for 5-10 minutes.

-

Treatment Addition: Pause the reading and add your compounds of interest, positive controls (e.g., final concentration 10 µM Antimycin A), and negative controls (e.g., pre-treat for 30 minutes with 20 µM MnTBAP before adding stimulus).

-

Kinetic Measurement: Immediately resume reading and measure the chemiluminescent signal kinetically for the desired duration (e.g., 30-120 minutes).

Figure 2: Experimental workflow for measuring mitochondrial superoxide in adherent cells using MMT.

Protocol for Cells in Suspension

This protocol is suitable for non-adherent cells or cells harvested from tissue, using a tube luminometer.

-

Cell Preparation: Harvest and wash cells, resuspending them in pre-warmed (37°C) assay buffer at a concentration of 1x10⁶ to 5x10⁶ cells/mL. Keep the cell suspension at 37°C.[15]

-

Assay Setup: In a luminometer tube, add the desired volume of your cell suspension (e.g., 500 µL).

-

Probe Addition: Add MMT from a concentrated stock to achieve the final optimized concentration. Gently mix.

-

Baseline Measurement: Place the tube in the luminometer and record the baseline signal until it stabilizes (typically 5-10 minutes).

-

Treatment and Measurement: Add your treatment or control compounds directly to the tube, mix gently, and immediately continue recording the chemiluminescent signal.

Data Analysis and Interpretation

-

Data Representation: Data is typically plotted as Relative Luminescence Units (RLU) over time. The rate of superoxide production can be calculated from the slope of the kinetic curve, while the total amount can be determined by integrating the area under the curve.

-

Normalization: To account for variations in cell number, results can be normalized to total protein content (via a BCA or Bradford assay performed on a parallel sample) or cell count.

-

Interpreting Controls:

-

A sharp increase in signal after adding Antimycin A validates that the system is capable of reporting on induced mitochondrial superoxide.

-

A significant decrease in the signal (both baseline and stimulated) in the presence of an SOD mimetic confirms the signal is specific to superoxide.

-

Troubleshooting